Benzyl (4-hydroxycyclohexyl)(methyl)carbamate
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Overview
Description
Benzyl (4-hydroxycyclohexyl)(methyl)carbamate is a chemical compound with the molecular formula C15H21NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-hydroxycyclohexyl-(N-methyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-hydroxycyclohexylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of benzyl 4-hydroxycyclohexyl-(N-methyl)carbamate may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-hydroxycyclohexyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl 4-oxocyclohexyl-(N-methyl)carbamate.
Reduction: Formation of benzyl 4-hydroxycyclohexylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (4-hydroxycyclohexyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 4-hydroxycyclohexyl-(N-methyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in its potential therapeutic applications for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-hydroxymethyl)cyclohexylcarbamate
- Benzyl (4-hydroxyphenyl)carbamate
- Benzyl (4-hydroxycyclohexyl)carbamate
Uniqueness
Benzyl (4-hydroxycyclohexyl)(methyl)carbamate is unique due to its specific structure, which combines a benzyl group, a hydroxyl group, and a carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl N-(4-hydroxycyclohexyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUPKJGNEGQKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184311 |
Source
|
Record name | Phenylmethyl N-(trans-4-hydroxycyclohexyl)-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400898-57-9 |
Source
|
Record name | Phenylmethyl N-(trans-4-hydroxycyclohexyl)-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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